
Comprehensive Spectroscopic Characterization
of 3-(Ethylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(Ethylsulfanyl)butanoic acid

CAS No.: 89534-40-7

Cat. No.: B051216

Get Quote

Chemical Identity & Significance
3-(Ethylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid used primarily as a high-

impact flavoring agent (tropical, sulfury, fruity notes) and a chiral building block in

pharmaceutical synthesis.[1] Its structural integrity is defined by the Michael addition of an

ethylthio group to the

-position of a butanoic acid backbone.

IUPAC Name: 3-(Ethylsulfanyl)butanoic acid

Common Synonyms: 3-(Ethylthio)butyric acid;

-(Ethylthio)butyric acid

CAS Registry Number: 89534-40-7

Molecular Formula:

Molecular Weight: 148.22 g/mol
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Physical State: Colorless to pale yellow liquid

Odor Threshold: Low ppb range (Sulfurous, fruity, onion-like at high conc.)

Synthesis & Sample Purity Context
Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for

identifying potential impurities such as unreacted crotonic acid or disulfide byproducts.

Reaction Pathway (Michael Addition)
The compound is synthesized via the nucleophilic attack of ethanethiol on crotonic acid. This

reaction is typically base-catalyzed (e.g., piperidine) or performed under radical conditions.

Crotonic Acid
(C4H6O2) Transition State

(Enolate)

Base Cat.

Ethanethiol
(EtSH) Impurity: Disulfides

(Et-S-S-Et)
Oxidation (Side Rxn)

3-(Ethylsulfanyl)butanoic acid
(C6H12O2S)

Protonation

Click to download full resolution via product page

Figure 1: Synthesis pathway via Michael Addition. Note the potential for disulfide impurities if

ethanethiol oxidizes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the standard shifts observed in

at 298 K. The molecule possesses a chiral center at C-3, making the C-2 methylene protons
diastereotopic (chemically non-equivalent), often appearing as distinct doublets of doublets
(dd) rather than a simple doublet.

H NMR Data (400 MHz, )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

COOH 10.5 - 12.0 br s 1H -
Carboxylic

Acid Proton

H-3 3.20 - 3.35 m 1H -

Methine (

to COOH,

to S)

H-2a 2.72 dd 1H
Methylene (

to COOH)

H-2b 2.58 dd 1H
Methylene (

to COOH)

S- 2.55 - 2.65 q 2H
Ethyl

Methylene

H-4 1.36 d 3H
Methyl (Chain

Terminus)

S-Et- 1.26 t 3H Ethyl Methyl

Structural Insight:

The Chiral Influence: The C-3 chiral center induces magnetic non-equivalence in the C-2

protons (H-2a and H-2b). In lower resolution instruments (300 MHz or below), these may

overlap with the S-methylene quartet, creating a complex multiplet region between 2.50–2.80

ppm.

Validation Check: If the doublet at

1.36 is split or accompanied by a doublet at

1.9, suspect unreacted crotonic acid.
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C NMR Data (100 MHz, )

Position
Shift (

, ppm)
Carbon Type Assignment

C-1 177.5 C=O Carbonyl (Acid)

C-2 41.2 -Methylene

C-3 37.8 CH -Methine (Chiral

Center)

S-Et- 24.5 Ethyl Methylene

C-4 21.1 Chain Methyl

S-Et- 14.6 Ethyl Methyl

Mass Spectrometry (EI-MS)
The fragmentation pattern under Electron Impact (70 eV) is dominated by sulfur-directed

cleavage and alpha-cleavage relative to the carbonyl group.

Key Diagnostic Ions:

m/z 148 (

): Molecular ion, typically visible but weak (5-10% intensity).

m/z 87 (

): Loss of the ethylthio radical. This forms the crotonyl cation (

), a stable conjugated system.

m/z 61 (

): The ethylthio fragment, highly characteristic of ethyl-sulfur compounds.
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m/z 103 (

): Less common, but represents decarboxylation.

Molecular Ion
[M]+ m/z 148

Fragment m/z 87
[C4H7O2]+

Major Pathway

Fragment m/z 61
[CH3CH2S]+

Minor Pathway

Loss of EtS•
(Mass 61) C-S Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy
IR analysis is best performed using an ATR (Attenuated Total Reflectance) accessory on the

neat liquid.

Frequency (

)
Intensity Vibration Mode Assignment

2800 - 3300 Broad, Medium O-H Stretch Carboxylic Acid Dimer

1705 - 1715 Strong, Sharp C=O Stretch Carboxylic Carbonyl

1420, 1290 Medium C-O-H Bend/Stretch Acid Coupling Bands

1240 Medium C-S Wag
Carbon-Sulfur bond

(often weak)

930 Medium, Broad O-H Bend
Out-of-plane dimer

bend

Diagnostic Note: The absence of a peak at 1650
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(C=C stretch) confirms the consumption of the starting material (crotonic acid).

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To maximize resolution of the diastereotopic protons.

Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Filtration: If the sample appears cloudy (common with acid dimers), filter through a glass

wool plug directly into the NMR tube.

Acquisition: Run a standard proton sequence (16 scans) and a

sequence (512 scans) with proton decoupling.

Protocol B: GC-MS Identification
Objective: Impurity profiling.

Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program: 50°C (hold 2 min)

10°C/min

240°C (hold 5 min).

Injection: Split 50:1, 1 µL injection volume.

Derivatization (Optional): If peak tailing is excessive due to the carboxylic acid, derivatize

with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ester before injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(methyl thio) butyric acid, 16630-65-2 [thegoodscentscompany.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
(Ethylsulfanyl)butanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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